molecular formula C13H15N3 B2965668 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline CAS No. 1118787-56-6

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Cat. No.: B2965668
CAS No.: 1118787-56-6
M. Wt: 213.284
InChI Key: KVBOMBWNRTZOAU-UHFFFAOYSA-N
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Description

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a chemical compound with the molecular formula C13H15N3. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with hydrazine and subsequent cyclization to form the indazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the indazole ring .

Scientific Research Applications

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)15-16-13/h3-5,8H,1-2,6-7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOMBWNRTZOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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